Structural Differentiation from High-Potency sEH Inhibitors: The Methoxyethyl vs. Acetyl/Propanoyl N-Substituent
The compound lacks the N-acyl substituent on the piperidine ring that is present in highly optimized sEH inhibitors such as 1-(1-acetylpiperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) or 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea. In patent-derived SAR, compounds with acyl-piperidine substituents achieve Ki values as low as 0.08–0.31 nM against recombinant human sEH [1]. The 2-methoxyethyl substituent in our compound replaces the acyl carbonyl with a flexible ether chain, eliminating a key hydrogen-bond interaction with the sEH active site. Quantitative sEH inhibition data for this exact compound are not publicly available, necessitating empirical determination.
| Evidence Dimension | Structural determinant of sEH inhibitory potency |
|---|---|
| Target Compound Data | 2-methoxyethyl substituent on piperidine N (no acyl group present) |
| Comparator Or Baseline | 1-(1-Acetylpiperidin-4-yl)-3-adamantan-1-yl-urea (AR9281): IC50 13.8 nM (human sEH); US10377744 Compound 36: Ki 0.080 nM (human sEH) [1] |
| Quantified Difference | Comparator Ki values 0.080–13.8 nM; target compound sEH Ki not reported in public domain — potency gap likely >100-fold based on pharmacophore requirements |
| Conditions | Human recombinant sEH FRET-based ACPU displacement assay |
Why This Matters
If sEH inhibition is the intended application, this compound cannot substitute for acyl-piperidine urea inhibitors without independent potency validation.
- [1] BindingDB. BDBM409016: US10377744, Compound No. 36. Ki = 0.080 nM for human epoxide hydrolase 1. Accessed 2026-04-29. View Source
